molecular formula C21H26Cl2F3N3S B1683243 Trifluoperazine hydrochloride CAS No. 440-17-5

Trifluoperazine hydrochloride

Cat. No. B1683243
CAS RN: 440-17-5
M. Wt: 444 g/mol
InChI Key: BXDAOUXDMHXPDI-UHFFFAOYSA-N
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Description

Trifluoperazine hydrochloride is a phenothiazine derivative used as an antipsychotic and an antiemetic . It is used to treat the symptoms of schizophrenia and on a short-term basis to treat anxiety in people who have not been helped by other medications .


Molecular Structure Analysis

The molecular formula of Trifluoperazine hydrochloride is C21H26Cl2F3N3S . The average molecular weight is 480.417 Da .


Physical And Chemical Properties Analysis

Trifluoperazine hydrochloride is a solid substance . The average molecular weight is 480.417 Da and the monoisotopic mass is 479.117658566 Da . The chemical formula is C21H26Cl2F3N3S .

Scientific Research Applications

Antipsychotic and Antiemetic Agent

Trifluoperazine dihydrochloride is clinically used as an antipsychotic and antiemetic agent. It functions by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, affecting various physiological responses such as basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Antiviral Activity

Research has shown that Trifluoperazine has antiviral activity against Dengue virus (DENV) and Zika virus (ZIKV). It is being analyzed for its potential to inhibit viral protein detection by immunofluorescence and Western blot, which could be significant in managing these viral infections .

Anti-Cancer Effects

Trifluoperazine has been investigated for its anti-cancer effects , particularly in the context of Pulmonary Arterial Hypertension (PAH). PAH is characterized by the progressive obliteration of small pulmonary arteries due to exaggerated proliferation and resistance to apoptosis of pulmonary artery cells. Trifluoperazine’s role in this context is under preclinical investigation .

Autophagy Inhibition and Radiotherapy Efficacy

As a novel autophagy inhibitor , Trifluoperazine is being studied for its ability to enhance the efficacy of adjuvant radiotherapy in patients with glioblastoma (GBM). Current autophagy inhibitors do not penetrate the blood-brain-barrier (BBB), making Trifluoperazine a potential candidate for improving treatment outcomes in GBM through this mechanism .

Safety And Hazards

Trifluoperazine hydrochloride has several side effects including dizziness, drowsiness, blurred vision, dry mouth, loss of appetite, sleep problems, muscle weakness, itching or rash, missed menstrual periods, and breast swelling or discharge . It is not approved for use in older adults with dementia-related psychosis . It is also not recommended for patients with bone marrow suppression, liver disease, a blood cell disorder, or if the patient has drowsiness, slow breathing, weak pulse, or decreased alertness .

Future Directions

While Trifluoperazine hydrochloride is primarily used for the management of schizophrenia and other psychotic disorders, research is being conducted to explore other potential uses. For instance, a study discusses the anti-tumor effects of mesoporous silica nanoparticles loaded with Trifluoperazine .

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAOUXDMHXPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045085
Record name Trifluoperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoperazine hydrochloride

CAS RN

440-17-5
Record name Trifluoperazine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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